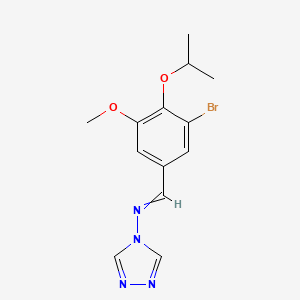

![molecular formula C11H12F4N2OS B5509795 2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone involves multifaceted organic synthesis techniques. For instance, a related compound, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, was synthesized through a one-pot reaction between N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride. This process was characterized by techniques such as 1H NMR, MS, FTIR, and X-ray crystallography to confirm the structure (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

The molecular structure of related imidazolidine derivatives has been extensively studied using X-ray crystallography among other techniques. These studies provide insights into the spatial arrangement of atoms, molecular conformations, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, owing to the active sites present in their molecular framework. Electrophilic substitution reactions, particularly involving the thiophene ring, are common. For instance, the synthesis of 2-(thienyl-2)imidazole and its N-methyl derivative demonstrated typical reactions like nitration, bromination, acylation, and formylation, predominantly occurring on the thiophene ring (Stoyanov, El’chaninov, & Pozharskii, 1991).

Aplicaciones Científicas De Investigación

Anticholinesterase Activity

Research has explored the synthesis of various tetrazole derivatives and their biological evaluation as cholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease. Specifically, derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases (Usama Abu Mohsen et al., 2014).

Antimicrobial and Anticandidal Activity

Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial and anticandidal activities. This suggests potential applications in developing new antimicrobial agents, particularly for combating fungal infections (Z. Kaplancıklı et al., 2014).

Antitumor Activity

Investigations into quinolinquinone derivatives, which share structural motifs with the compound , have demonstrated significant antiproliferative activity against various human tumor cell lines. These findings suggest applications in cancer research, specifically in the development of novel antitumor agents (A. Bolognese et al., 2008).

Analytical Chemistry Applications

Developments in dual-sensitive probes for the determination of amines in environmental water highlight the potential use of similar compounds in analytical chemistry, particularly for environmental monitoring and safety assessments (J. You et al., 2010).

Supramolecular Chemistry

Research into the reversible formation of inter-molecular compounds involving spiro-imidazolidine derivatives underscores the potential applications in supramolecular chemistry, which could lead to advancements in molecular transport systems and biosensors (T. Sakata et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(1,1,2,2-tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4N2OS/c12-9(13)11(14,15)10(16-3-4-17-10)6-7(18)8-2-1-5-19-8/h1-2,5,9,16-17H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACYXFFRTPXHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(N1)(CC(=O)C2=CC=CS2)C(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)